![molecular formula C19H24N4O B5457499 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B5457499.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of PKC. PKC is a family of enzymes that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide can modulate various signaling pathways involved in cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide has been shown to modulate various biochemical and physiological processes in cells and tissues. In cancer, N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide has been shown to induce apoptosis and suppress angiogenesis by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In inflammation, N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by modulating the NF-κB pathway. In neurological disorders, N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide has been shown to improve cognitive function and reduce neuroinflammation by modulating the JNK/p38 MAPK and NF-κB pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency for PKC inhibition, which allows for specific targeting of PKC-dependent signaling pathways. Another advantage is its stability and solubility in various solvents, which allows for easy handling and administration. However, one of the limitations is its potential off-target effects, which can lead to unintended consequences. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization.
Orientations Futures
There are several future directions for the research and development of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and safety. Additionally, further studies are needed to elucidate its precise mechanism of action and identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide can be synthesized by a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 3-bromopropylamine, followed by the reaction with 2,3-dimethylindole-7-carboxylic acid. The final step involves the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide.
Applications De Recherche Scientifique
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation, N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-11-12(2)21-18-15(11)7-5-8-17(18)19(24)20-10-6-9-16-13(3)22-23-14(16)4/h5,7-8,21H,6,9-10H2,1-4H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBZKTUZPVAUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NCCCC3=C(NN=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

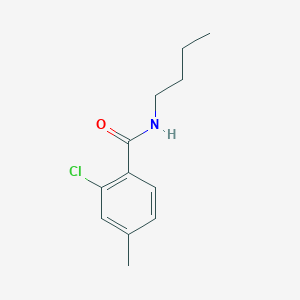
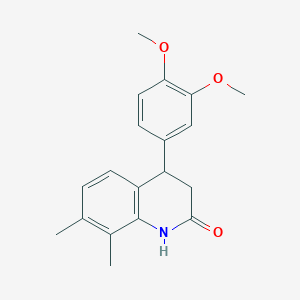
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5457448.png)
![6-[2-(5-nitro-2-furyl)vinyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457456.png)
![5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5457463.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5457466.png)
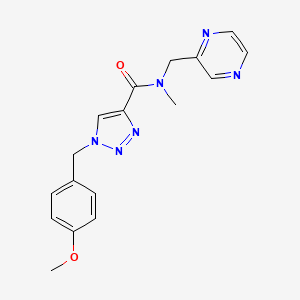
![({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B5457475.png)
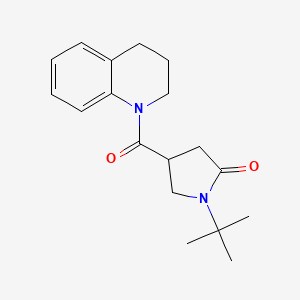
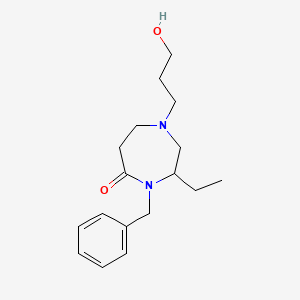
![1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5457486.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(trifluoromethyl)pyrimidin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5457494.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5457524.png)